Cas no 672952-10-2 (N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide)

N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene backbone functionalized with a pyrrole moiety. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, combining thiophene and pyrrole rings, may contribute to enhanced electronic properties and binding affinity in target applications. The presence of the carbohydrazide group offers reactivity for further derivatization, enabling the synthesis of diverse analogs. This compound's structural features suggest possible utility in medicinal chemistry, where such scaffolds are often explored for their biological activity. Its well-defined molecular architecture allows for precise modification, making it a valuable building block in drug discovery and material science research.
N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide structure
672952-10-2 structure
Product Name:N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide
CAS No:672952-10-2
MF:
MW:
CID:4656657
Update Time:2025-07-02

N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide

N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00877816-1g
N'-[3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide
672952-10-2 90%
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¥4193.0 2023-09-02
A2B Chem LLC
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672952-10-2 >90%
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N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide
672952-10-2 >90%
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A2B Chem LLC
AI79679-10mg
N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide
672952-10-2 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI79679-500mg
N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide
672952-10-2 >90%
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$720.00 2024-04-19
A2B Chem LLC
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N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide
672952-10-2 >90%
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$1295.00 2024-04-19

N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide Related Literature

Additional information on N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide

N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide (CAS No. 672952-10-2): A Comprehensive Overview

N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide, identified by its CAS number 672952-10-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic derivative exhibits a unique structural framework that combines the functionalities of pyrrole and thiophene moieties, making it a versatile scaffold for the development of novel therapeutic agents. The compound's molecular structure features a carbonyl group linked to a thiophene ring, which is further connected to another thiophene ring through a hydrazide moiety. This intricate arrangement not only imparts distinct chemical properties but also opens up numerous possibilities for biological activity.

The N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide molecule has garnered attention due to its potential applications in the design of bioactive molecules. The presence of both pyrrole and thiophene rings suggests that it may interact with biological targets in a manner similar to other heterocyclic compounds known for their pharmaceutical properties. Specifically, the hydrazide group can participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drug molecules to their receptors.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have indicated that the N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide scaffold may exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory and infectious diseases. These predictions are supported by experimental data from related derivatives, which have shown promising results in preclinical studies.

In the realm of drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone approach. The CAS No. 672952-10-2 compound represents an excellent example of how structural modifications can lead to the discovery of new pharmacophores. Researchers have been exploring its derivatives to identify more potent and selective inhibitors for therapeutic targets. For instance, modifications at the pyrrole ring have been shown to enhance binding affinity to certain protein targets, while alterations at the thiophene moiety can influence metabolic stability and pharmacokinetic properties.

The hydrazide functionality in this compound is particularly noteworthy, as hydrazides are known for their ability to form stable adducts with various biological molecules. This property makes them valuable intermediates in the synthesis of more complex drug candidates. Additionally, the compound's solubility characteristics can be tailored through structural modifications, which is critical for developing formulations suitable for oral or parenteral administration.

Current research in medicinal chemistry is increasingly focused on developing small molecule inhibitors that can modulate protein-protein interactions (PPIs). The N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide scaffold provides a promising platform for designing such inhibitors due to its ability to engage multiple binding sites on target proteins. This multifaceted interaction can lead to enhanced efficacy and reduced side effects compared to traditional small molecule drugs.

The compound's potential extends beyond its applications in drug development. It has also been explored as a building block for materials science applications, particularly in the synthesis of organic semiconductors and conductive polymers. The conjugated system formed by the pyrrole and thiophene rings contributes to its electronic properties, making it suitable for use in optoelectronic devices.

In conclusion, N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide (CAS No. 672952-10-2) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules, while its electronic properties also make it valuable in advanced materials research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine and technology.

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